Differential Kinase Selectivity Profile: Linifanib vs. Sorafenib and Sunitinib
Linifanib demonstrates a distinct kinase selectivity profile compared to other multi-targeted RTK inhibitors. In a comparative panel of IC50 values, linifanib potently inhibits VEGFR1 (3 nM), CSF1R (3 nM), VEGFR2 (4 nM), FLT3 (4 nM), cKIT (14 nM), and PDGFRβ (66 nM) [1]. This profile differs from sorafenib, which exhibits a lower potency against VEGFR2 (15 nM) and PDGFRβ (57 nM) and a different off-target profile including RAF kinases [1]. In contrast, sunitinib shows higher potency against PDGFRβ (2 nM) but lower potency against VEGFR2 (80 nM) [1]. These quantitative differences in target engagement can lead to varied anti-angiogenic and anti-tumor effects.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | VEGFR2: 4 nM; PDGFRβ: 66 nM; cKIT: 14 nM; CSF1R: 3 nM; FLT3: 4 nM |
| Comparator Or Baseline | Sorafenib: VEGFR2: 15 nM; PDGFRβ: 57 nM; cKIT: 68 nM. Sunitinib: VEGFR2: 80 nM; PDGFRβ: 2 nM. |
| Quantified Difference | Linifanib is 3.8-fold more potent against VEGFR2 than sorafenib and 20-fold more potent than sunitinib. Sunitinib is 33-fold more potent against PDGFRβ than linifanib. |
| Conditions | In vitro kinase inhibition assays (Nature Reviews Drug Discovery, 2015) |
Why This Matters
This data justifies the selection of linifanib over sorafenib or sunitinib in experimental models where potent VEGFR2 inhibition is critical, while sparing PDGFRβ activity to a greater degree than sunitinib.
- [1] Roskoski, R. (2015). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Nature Reviews Drug Discovery, 14(2), 111-129 (Table 2). View Source
